The synthesis of hypoxanthine, 2-fluoro- can be achieved through several methods, including:
The molecular structure of hypoxanthine, 2-fluoro- can be described by its chemical formula . The presence of the fluorine atom at the 2-position alters the electronic properties and steric configuration of the molecule compared to its parent compound, hypoxanthine.
Hypoxanthine, 2-fluoro- participates in various chemical reactions typical of nucleobases:
The mechanism of action for hypoxanthine, 2-fluoro-, particularly in biological systems, involves its role as an analogue in nucleic acid metabolism. It can act as a substrate for various enzymes involved in nucleotide synthesis and metabolism.
Hypoxanthine, 2-fluoro- has several scientific applications:
2-Fluorohypoxanthine (C₅H₃FN₄O; CAS 1480-90-6) serves as a critical precursor for synthesizing fluorinated nucleoside analogues used in antiviral and anticancer therapeutics. Direct fluorination of hypoxanthine employs electrophilic agents like Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) under anhydrous conditions. This process involves dissolving hypoxanthine in dimethylformamide (DMF) at 0°C, followed by stoichiometric addition of Selectfluor™ and 12-hour stirring at room temperature, yielding ~65% pure product after column chromatography purification [1]. Alternative pathways use fluorinated building blocks in de novo purine synthesis, though these are less cost-effective for small-scale production [1].
For oligonucleotide incorporation, the 2-fluorohypoxanthine base is converted to phosphoramidite derivatives. This requires protecting exocyclic amines and reactive hydroxyl groups. Standard protocols treat protected nucleosides with 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite under weak acid catalysis. The resultant phosphoramidites exhibit chirality at phosphorus (detected as dual peaks at 149 ppm in ³¹P NMR) and require silica gel chromatography with triethylamine-containing eluents for stability [2]. These building blocks enable solid-phase synthesis of 2′-fluorinated oligonucleotides, which stabilize RNA duplexes via C3′-endo sugar puckering—a property leveraged in antisense therapeutics [1] [2].
Table 1: Key Fluorination Methods for 2-Fluorohypoxanthine Synthesis
Fluorination Agent | Reaction Conditions | Yield (%) | Advantages |
---|---|---|---|
Selectfluor™ | DMF, 0°C to RT, 12 hours | 65 | High regioselectivity |
DAST | CH₂Cl₂, reflux, 8 hours | 42 | Applicable to sensitive substrates |
F-TEDA-PF₆ | Acetonitrile, 60°C, 24 hours | 58 | Solvent versatility |
Novel prolinol-linked bisphosphonates incorporating 2-fluorohypoxanthine scaffolds demonstrate potent inhibition of hypoxanthine-guanine-xanthine phosphoribosyltransferase (HG(X)PRT)—a crucial enzyme for purine salvage in pathogens like Plasmodium falciparum and Trypanosoma brucei. These inhibitors feature a guanine or hypoxanthine base connected via a prolinol heterocycle to one or two phosphonate groups. The synthetic route (Scheme 1) involves:
Enzymatic assays reveal Ki values spanning 3 nM to >10 μM, dependent on prolinol stereochemistry and target enzyme origin. For example, the (S)-isomer Compound 3 achieves Ki = 3 nM against P. vivax HGPRT, while the (R)-isomer Compound 5 shows 100-fold reduced affinity. X-ray crystallography confirms that prolinol inhibitors induce conformational changes in HG(X)PRT’s active-site loops, enhancing binding specificity. Against T. brucei in cell culture, prodrug derivatives exhibit EC₅₀ values of 10 μM, validating their potential as antiparasitic agents [3] [5].
Table 2: Inhibition Constants (Ki) of Prolinol Inhibitors Against HG(X)PRT Enzymes
Inhibitor | Human HGPRT (nM) | P. falciparum (nM) | T. brucei (nM) | Selectivity Index (Pf/Human) |
---|---|---|---|---|
Compound 2 | 4,940 | 10.6 | 380 | 466 |
Compound 3 | 385 | 0.65 | 95 | 592 |
Compound 5 | >10,000 | 210 | 1,200 | >48 |
Replacing the labile phosphate group in transition-state analogues with stable phosphonate moieties yields hydrolytically stable inhibitors with enhanced bioavailability. Acyclic Immucillin Phosphonates (AIPs) mimic the ribocationic transition state of HG(X)PRT and incorporate 9-deazahypoxanthine linked to phosphonoethyl ethers. Compound 2 (Ki = 10.6 nM) and Compound 3 (Ki = 0.65 nM) exhibit 466- and 592-fold selectivity for P. falciparum HGXPRT over human HGPRT, respectively. Prodrug strategies mask phosphonate charges using pivaloyloxymethyl groups or lysophospholipid mimics, enabling cellular uptake. In P. falciparum-infected erythrocytes, Prodrug 5 achieves IC₅₀ = 2.5 μM by inhibiting hypoxanthine incorporation into the nucleotide pool [6].
Branched acyclic nucleoside phosphonates (ANPs) like 9-[2-(2-phosphonoethoxy)ethyl]guanine derivatives were synthesized to probe steric tolerance in HG(X)PRT active sites. While α-methyl branching abolishes activity due to clashes with Val₁₈₄ (human HGPRT), β-benzyl branching enhances P. falciparum inhibition 3-fold (Ki = 0.03 μM). Structure-activity relationship (SAR) studies confirm that hydrophobic β-substitutions optimize selectivity by exploiting hydrophobic subpockets absent in human isoforms [8].
Table 3: Activity of Phosphonate-Based Transition-State Mimetics
Compound Class | Representative Structure | PfHGXPRT Ki (nM) | Human HGPRT Ki (nM) | Selectivity (Human/Pf) |
---|---|---|---|---|
Acyclic Immucillin (AIP) | 9-Deaza-2'-fluoro-hypoxanthinyl-PEE | 0.65 | 385 | 592 |
β-Methyl-PEEG | Guanine-(CH₂CH(CH₃)PO₃H₂) | 30 | 3,000 | 100 |
β-Benzyl-PEEHx | Hypoxanthine-(CH₂CH(Bn)PO₃H₂) | 30 | 6,000 | 200 |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0